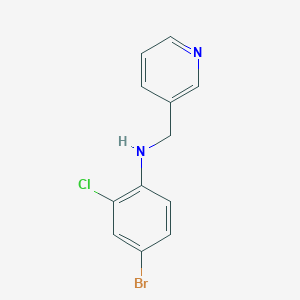

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHUVARWYLSHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320280 | |

| Record name | 4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

195372-58-8 | |

| Record name | 4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline typically involves the reaction of 4-bromo-2-chloroaniline with 3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Scientific Research Applications

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to bind to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

a. Positional Isomers

- 4-Bromo-3-chloro-N-(4-pyridinylmethyl)aniline (): This positional isomer differs in the placement of the chloro group (3-position vs. 2-position) and the pyridinylmethyl group (4-pyridine vs. 3-pyridine). The altered substitution pattern impacts molecular planarity and electronic properties.

b. Halogenated Analogs

- 4-Bromo-2-chloro-N-(2-fluorobenzyl)aniline ():

Replacing the pyridinylmethyl group with a fluorobenzyl substituent introduces fluorine's electronegativity, altering solubility and metabolic stability. The fluorobenzyl group may improve lipophilicity compared to the polar pyridine moiety, influencing pharmacokinetic properties .

Heterocyclic Substituents

a. Pyridine vs. Pyrazole Derivatives

b. Direct Pyridyl Attachment

Electronic and Steric Effects

a. Electron-Rich Substituents

- 4-Bromo-N-(3,4,5-trimethoxybenzyl)aniline ():

The trimethoxybenzyl group donates electron density via methoxy groups, increasing the amine’s basicity. In contrast, the electron-withdrawing halogens and pyridine in the target compound lower basicity, as evidenced by aniline derivatives with pKa ~4.6 (vs. ~5–6 for methoxy-substituted analogs) .

b. Steric Bulk

Reactivity Trends

- Electrophilic Substitution : The electron-withdrawing halogens deactivate the aromatic ring, directing further substitution to meta/para positions. Pyridine’s lone pair may participate in resonance, modulating reactivity .

- Hydrogen Bonding : The pyridinylmethyl group facilitates hydrogen bonding, as seen in ’s dimerization via N–H⋯N interactions. This property is critical in crystal engineering and ligand design .

Physicochemical Properties

Biological Activity

4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and coordination chemistry. This article explores its biological properties, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

This compound features a bromine atom at the para position and a chlorine atom at the ortho position relative to the aniline nitrogen, along with a pyridinylmethyl group. This unique structure allows for various intermolecular interactions, making it of interest for both synthetic chemistry and biological applications.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit promising antimicrobial and anticancer properties. The presence of halogens (bromine and chlorine) may enhance these activities by modulating lipophilicity and bioavailability, which are critical factors in drug design.

- Antimicrobial Activity : Studies have shown that derivatives with halogen substitutions can demonstrate increased efficacy against various microbial strains. The halogen atoms can influence the compound's interaction with microbial membranes, potentially leading to increased permeability and effectiveness.

- Anticancer Activity : Compounds containing pyridyl moieties have been reported to interact with specific cellular targets involved in cancer progression. These interactions can inhibit tumor growth or induce apoptosis in cancer cells.

Coordination Chemistry

This compound has been identified as a potential ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its catalytic properties in reactions such as alcohol oxidation and transfer hydrogenation. This coordination capability is significant for understanding its reactivity and potential applications in catalysis.

Synthesis

The synthesis of this compound typically involves several steps, including bromination, chlorination, and subsequent reactions to introduce the pyridinylmethyl group. A general synthetic pathway includes:

- Bromination : The starting material, aniline, undergoes bromination to introduce the bromine atom.

- Chlorination : The resulting bromoaniline is then chlorinated at the ortho position.

- Pyridinylmethyl Group Introduction : A condensation reaction with 2-pyridinecarboxaldehyde yields the final product.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various halogenated anilines, including this compound. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (standard antibiotic) | 16 µg/mL |

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, derivatives of this compound were tested against various cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation effectively.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | This compound |

| HeLa (cervical cancer) | 7.5 | This compound |

Q & A

Q. How to address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer : Discrepancies often arise from solvent effects (DFT assumes gas phase). Include solvent models (e.g., PCM in Gaussian) or compare solid-state IR with periodic DFT (VASP). Anharmonic corrections may resolve overestimated NH stretching frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.